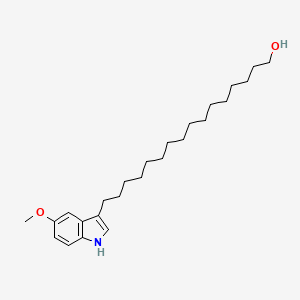![molecular formula C10H20NO2+ B15159288 N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium CAS No. 805190-64-1](/img/structure/B15159288.png)
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium is a quaternary ammonium compound with a unique structure that includes a pent-4-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium typically involves the reaction of trimethylamine with a suitable ester or acid derivative of pent-4-enoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or in the study of cellular processes.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. The compound may modulate biochemical pathways, leading to changes in cellular function or signaling. Specific pathways and targets depend on the context of its application, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-[(1-oxo-2-pentenyl)oxy]ethan-1-aminium
- N,N,N-Trimethyl-2-[(1-oxo-4-pentenyl)oxy]ethan-1-aminium
Uniqueness
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
805190-64-1 |
|---|---|
Molecular Formula |
C10H20NO2+ |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
trimethyl(2-pent-4-enoyloxyethyl)azanium |
InChI |
InChI=1S/C10H20NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h5H,1,6-9H2,2-4H3/q+1 |
InChI Key |
JIGCFWHZISXTBG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


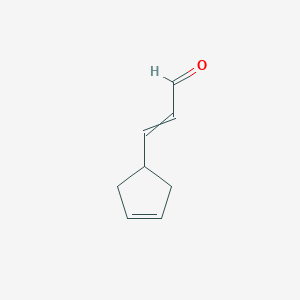
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
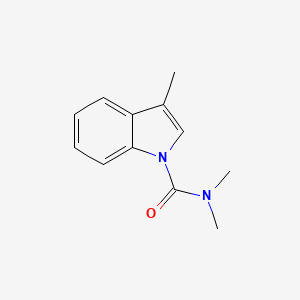


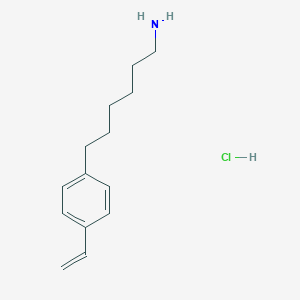
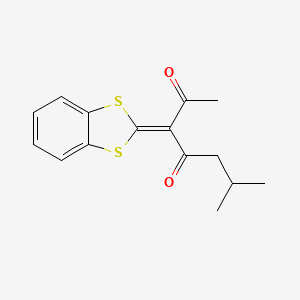


![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
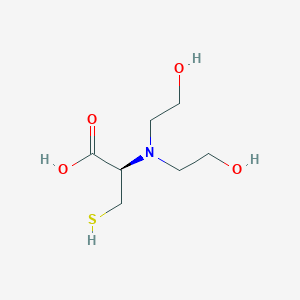
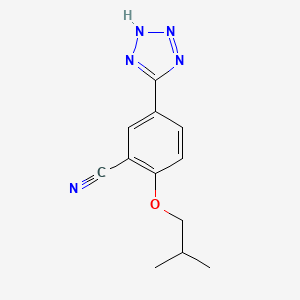
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
